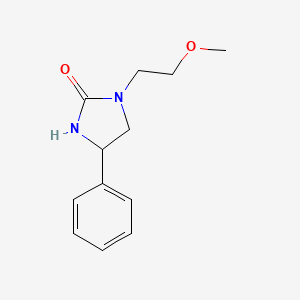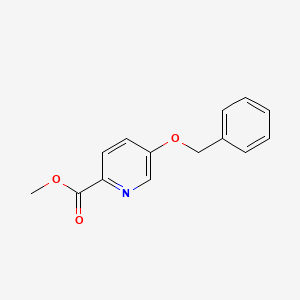
2-bromo-N-(2-hydroxyphenyl)-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-N-(2-hydroxyphenyl)-2-methylpropanamide is an organic compound that belongs to the class of brominated amides It is characterized by the presence of a bromine atom, a hydroxyphenyl group, and a methylpropionamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-hydroxyphenyl)-2-methylpropanamide typically involves the bromination of a precursor compound followed by amide formation. One common method involves the bromination of 2-hydroxyacetophenone using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid. The resulting brominated intermediate is then reacted with 2-methylpropionamide under suitable conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
化学反应分析
Types of Reactions
2-bromo-N-(2-hydroxyphenyl)-2-methylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyphenyl group can be oxidized to form quinones or other oxidized products.
Reduction Reactions: The compound can be reduced to remove the bromine atom or modify the amide group.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation can produce quinones.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with antimicrobial properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-bromo-N-(2-hydroxyphenyl)-2-methylpropanamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to disrupt bacterial cell wall synthesis or interfere with essential enzymes, leading to bacterial cell death. The exact molecular pathways and targets are still under investigation, but studies suggest that it may inhibit key proteins involved in bacterial growth and replication .
相似化合物的比较
Similar Compounds
- 2-bromo-N-(2-hydroxyphenyl)acetamide
- 2-bromo-N-(2-hydroxyphenyl)benzamide
- 2-bromo-N-(2-hydroxyphenyl)thiazolidinone
Uniqueness
2-bromo-N-(2-hydroxyphenyl)-2-methylpropanamide is unique due to its specific structural features, such as the presence of a methyl group on the propionamide moiety. This structural variation can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. Its unique combination of functional groups also contributes to its potential as a versatile intermediate in organic synthesis and its promising antimicrobial properties.
属性
分子式 |
C10H12BrNO2 |
|---|---|
分子量 |
258.11 g/mol |
IUPAC 名称 |
2-bromo-N-(2-hydroxyphenyl)-2-methylpropanamide |
InChI |
InChI=1S/C10H12BrNO2/c1-10(2,11)9(14)12-7-5-3-4-6-8(7)13/h3-6,13H,1-2H3,(H,12,14) |
InChI 键 |
YKFWWTRUDVYUKO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C(=O)NC1=CC=CC=C1O)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3'-(imidazo[1,2-a]pyrazin-3-yl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B8716843.png)
![Spiro[3,1-benzoxazine-4,1'-cyclobutan]-2(1H)-one](/img/structure/B8716851.png)











